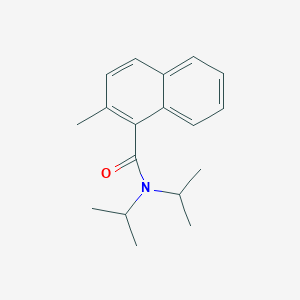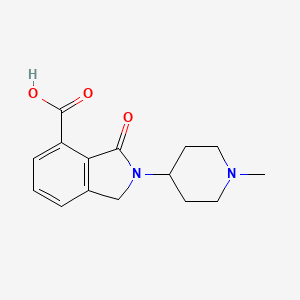
2-(1-Methylpiperidin-4-yl)-3-oxoisoindoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methylpiperidin-4-yl)-3-oxoisoindolin-4-carbonsäure ist eine komplexe organische Verbindung, die einen Piperidinring, einen Isoindolinkern und eine Carbonsäurefunktionalität aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(1-Methylpiperidin-4-yl)-3-oxoisoindolin-4-carbonsäure umfasst in der Regel mehrstufige organische Reaktionen. Ein übliches Verfahren beginnt mit der Herstellung des Piperidinrings, gefolgt von der Einführung des Isoindolinkerns. Der letzte Schritt beinhaltet die Addition der Carbonsäuregruppe. Spezifische Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren sind entscheidend für die Optimierung von Ausbeute und Reinheit.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Kosteneffizienz zu gewährleisten. Techniken wie die kontinuierliche Fließsynthese und der Einsatz automatisierter Reaktoren können die Effizienz des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(1-Methylpiperidin-4-yl)-3-oxoisoindolin-4-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder bestehende modifizieren.
Reduktion: Diese Reaktion kann bestimmte funktionelle Gruppen reduzieren und die Eigenschaften der Verbindung verändern.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen, wodurch die Aktivität der Verbindung möglicherweise erhöht wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter verschiedenen Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Ketonen oder Aldehyden führen, während die Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
2-(1-Methylpiperidin-4-yl)-3-oxoisoindolin-4-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich entzündungshemmender und schmerzstillender Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(1-Methylpiperidin-4-yl)-3-oxoisoindolin-4-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Diese Wechselwirkungen können verschiedene biochemische Pfade modulieren und zu den beobachteten Wirkungen der Verbindung führen. Die genauen molekularen Zielstrukturen und Pfade hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 2-(1-Methylpiperidin-4-yl)-3-oxoisoindoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(1-Methylpiperidin-4-yl)essigsäure
- 4-(1-Methylpiperidin-4-yl)oxyanilin
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amin
Einzigartigkeit
2-(1-Methylpiperidin-4-yl)-3-oxoisoindolin-4-carbonsäure ist aufgrund ihrer spezifischen Kombination aus funktionellen Gruppen und strukturellen Merkmalen einzigartig. Diese Einzigartigkeit kann zu unterschiedlicher chemischer Reaktivität und biologischer Aktivität im Vergleich zu ähnlichen Verbindungen führen.
Eigenschaften
Molekularformel |
C15H18N2O3 |
|---|---|
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
2-(1-methylpiperidin-4-yl)-3-oxo-1H-isoindole-4-carboxylic acid |
InChI |
InChI=1S/C15H18N2O3/c1-16-7-5-11(6-8-16)17-9-10-3-2-4-12(15(19)20)13(10)14(17)18/h2-4,11H,5-9H2,1H3,(H,19,20) |
InChI-Schlüssel |
VAXUYNKBSIXHNX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)N2CC3=C(C2=O)C(=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


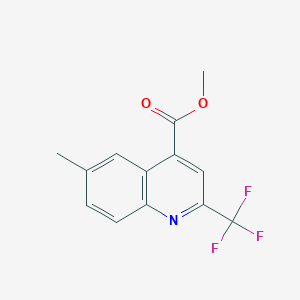
![10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride](/img/structure/B11851681.png)
![4-(3-Methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-1-yl)morpholine](/img/structure/B11851687.png)
![7-(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzo[d]oxazole](/img/structure/B11851688.png)
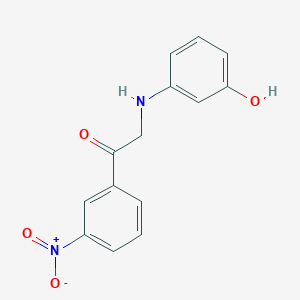
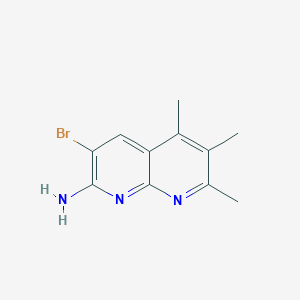

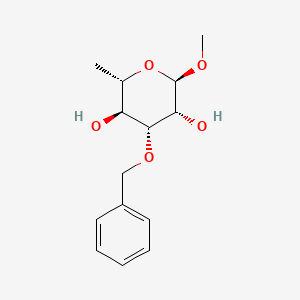
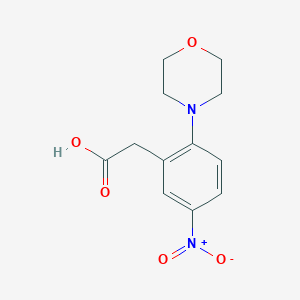


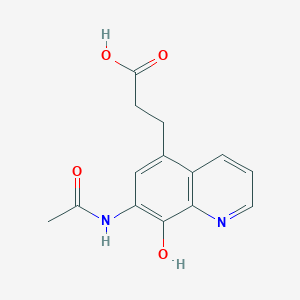
![10-(Furan-2-ylmethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11851739.png)
